2,3,6-Trichloroaniline
Overview
Description
2,3,6-Trichloroaniline is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 6 positions. This compound is known for its use as an intermediate in the synthesis of various chemicals, including dyes, pesticides, and pharmaceuticals.
Mechanism of Action
Biochemical Pathways
It has been suggested that trichloroanilines, including 2,3,6-trichloroaniline, can be n-acetylated by organisms such as the guppy
Pharmacokinetics
It has been suggested that trichloroanilines can be n-acetylated, which may influence their metabolism
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the hydrophobicity of trichloroanilines, including this compound, can influence their biotransformation and toxicokinetics in organisms such as fish . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trichloroaniline can be synthesized through the chlorination of aniline. The process involves the reaction of aniline with chlorine gas in the presence of an inert organic solvent such as carbon tetrachloride. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products like aniline black .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of chlorinating agents such as sulfuryl chloride. The reaction is conducted at elevated temperatures, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The amino group can be oxidized to form nitro compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of trichloronitrobenzene.
Reduction: Formation of trichloroaniline derivatives.
Scientific Research Applications
2,3,6-Trichloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its effects on biological systems and its potential use as a biocide.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of pesticides and herbicides.
Comparison with Similar Compounds
2,4,6-Trichloroaniline: Another trichlorinated aniline with chlorine atoms at different positions.
2,3,4-Trichloroaniline: Chlorine atoms at the 2, 3, and 4 positions.
2,4,5-Trichloroaniline: Chlorine atoms at the 2, 4, and 5 positions.
Uniqueness: 2,3,6-Trichloroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine atoms affects the compound’s chemical properties and its interactions with other molecules.
Properties
IUPAC Name |
2,3,6-trichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMPUVJZQBMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237437 | |
Record name | Benzamine, 2,3,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65510-46-5, 88963-39-7 | |
Record name | Benzenamine, 2,3,6-trichloro-, labeled with carbon-14 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65510-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamine, 2,3,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088963397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamine, 2,3,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2,3,6-trichloroaniline described in the second research paper?
A1: While the second research paper doesn't provide specific details about the synthesis of this compound, its title highlights the compound's significance as an intermediate in producing a 3-chloro analog of clonidine with potentially superior hypotensive (blood pressure-lowering) potency []. This suggests that this compound plays a crucial role in synthesizing pharmaceuticals with potential therapeutic benefits.
Q2: The first research paper explores the synthesis of various chlorinated anilines, including this compound. What was the purpose of labeling these compounds with carbon-14?
A2: The first research paper aimed to synthesize various [¹⁴C]-labeled polychlorinated biphenyls (PCBs) using [¹⁴C]-labeled anilines, including this compound, as precursors []. The researchers used [¹⁴C]-labeled aniline hydrogen sulphate as a starting material and introduced the radioactive carbon-14 label early in the synthesis process. This labeling strategy allowed them to track the fate and distribution of these compounds in environmental and biological systems, which is essential for understanding their potential risks and developing effective remediation strategies. []
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